N-{4-[(1E)-2-[(E)-benzoyl]-2-cyanoeth-1-en-1-yl]phenyl}acetamide
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Overview
Description
N-{4-[(1E)-2-[(E)-benzoyl]-2-cyanoeth-1-en-1-yl]phenyl}acetamide is an organic compound with a complex structure that includes a cyano group, a phenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-2-[(E)-benzoyl]-2-cyanoeth-1-en-1-yl]phenyl}acetamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzonitrile with acetic anhydride to form N-(4-cyanophenyl)acetamide. This intermediate is then subjected to a Knoevenagel condensation reaction with benzaldehyde to yield the final product.
Reaction Conditions:
Step 1: Reaction of 4-aminobenzonitrile with acetic anhydride
Step 2: Knoevenagel condensation with benzaldehyde
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-2-[(E)-benzoyl]-2-cyanoeth-1-en-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
N-{4-[(1E)-2-[(E)-benzoyl]-2-cyanoeth-1-en-1-yl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-2-[(E)-benzoyl]-2-cyanoeth-1-en-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-phenylacetamide
- N-(4-cyanophenyl)acetamide
- N-(4-bromophenyl)acetamide
Comparison
N-{4-[(1E)-2-[(E)-benzoyl]-2-cyanoeth-1-en-1-yl]phenyl}acetamide is unique due to the presence of both a cyano group and a phenylprop-1-enyl group, which confer distinct chemical and biological properties. Compared to N-phenylacetamide, it has enhanced reactivity and potential biological activities. The presence of the cyano group also makes it more versatile in synthetic applications compared to N-(4-bromophenyl)acetamide.
Properties
IUPAC Name |
N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-13(21)20-17-9-7-14(8-10-17)11-16(12-19)18(22)15-5-3-2-4-6-15/h2-11H,1H3,(H,20,21)/b16-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMZZIOZHYPVPF-LFIBNONCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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